(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its four hydroxyl groups attached to the tetrahydrobenz[a]anthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Reduction: The reduction of intermediate compounds to achieve the tetrahydro form can be carried out using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinones and other oxidized polycyclic aromatic compounds.
Reduction: Fully saturated tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons. It is also used in the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its hydroxyl groups allow for hydrogen bonding and other interactions that can be explored in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The hydroxyl groups play a crucial role in modulating the biological activity of these derivatives.
Industry
In industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups enable the compound to form hydrogen bonds and other interactions with active sites on proteins, influencing their activity. Pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: A parent compound without the hydroxyl groups.
Tetrahydrobenz[a]anthracene: A fully saturated derivative without hydroxyl groups.
Hydroxybenz[a]anthracene: Compounds with fewer hydroxyl groups.
Uniqueness
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is unique due to the presence of four hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of hydroxylation on polycyclic aromatic hydrocarbons and their derivatives.
Properties
IUPAC Name |
(8R,9S,10R,11S)-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCUWKIINXJQT-VSZNYVQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.